molecular formula C33H37N3O7 B3951420 (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid

(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951420
M. Wt: 587.7 g/mol
InChI Key: PRSOJOAXDMKFDL-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzhydrylpiperazine moiety with a benzodioxolylmethylpiperidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The initial steps often include the preparation of the benzhydrylpiperazine and benzodioxolylmethylpiperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in developing new drugs for treating various diseases, including neurological disorders and cancers.

Industry

In industry, the compound’s properties can be leveraged for developing new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzhydrylpiperazine and benzodioxolylmethylpiperidine derivatives. Examples are:

  • (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanol
  • (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]ethanone

Uniqueness

The uniqueness of (4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O3.C2H2O4/c35-31(27-13-15-32(16-14-27)22-24-11-12-28-29(21-24)37-23-36-28)34-19-17-33(18-20-34)30(25-7-3-1-4-8-25)26-9-5-2-6-10-26;3-1(4)2(5)6/h1-12,21,27,30H,13-20,22-23H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSOJOAXDMKFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC6=C(C=C5)OCO6.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 2
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 3
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 6
Reactant of Route 6
(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid

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